2-(4-(Phenylthio)phenyl)acetic acid

Vue d'ensemble

Description

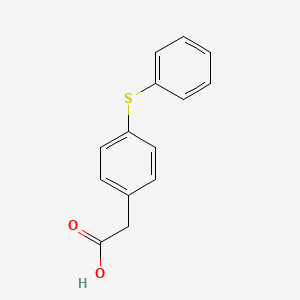

2-(4-(Phenylthio)phenyl)acetic acid is an organic compound with the molecular formula C14H12O2S It is characterized by the presence of a phenylthio group attached to a phenyl ring, which is further connected to an acetic acid moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Phenylthio)phenyl)acetic acid typically involves the reaction of 4-bromothiophenol with phenylacetic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The process involves the formation of a carbon-sulfur bond, resulting in the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality product.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-(Phenylthio)phenyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form the corresponding thiol.

Substitution: The phenylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted phenylthio derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Anti-Cancer Activity

Research indicates that 2-(4-(Phenylthio)phenyl)acetic acid exhibits significant anti-cancer properties. Studies have shown that it can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, in vitro studies demonstrated that this compound effectively reduced the viability of several cancer cell lines, suggesting its potential as a therapeutic agent against malignancies such as breast and colon cancer .

1.2 Anti-Inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This activity positions it as a candidate for developing treatments for chronic inflammatory diseases, such as rheumatoid arthritis .

1.3 Pain Management

Due to its structural similarity to other known analgesics, this compound has been explored for potential use in pain management therapies. Preliminary studies suggest it may act on pain receptors, offering a new avenue for non-opioid pain relief options .

Materials Science

2.1 Polymer Chemistry

In materials science, this compound serves as a building block for synthesizing polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has been shown to improve the material's strength and stability under various conditions, making it suitable for applications in coatings and composites.

2.2 Nanotechnology

The compound is also being investigated in nanotechnology applications, particularly in the development of nanocarriers for drug delivery systems. Its ability to form stable complexes with various drugs enhances the bioavailability and targeted delivery of therapeutic agents, which is crucial in cancer treatment protocols .

Chemical Reagent Applications

3.1 Synthesis of Derivatives

As a versatile chemical reagent, this compound is used in organic synthesis to create various derivatives that may possess distinct biological activities or improved pharmacological profiles. Its reactivity allows it to participate in multiple chemical transformations, including esterification and amidation reactions .

3.2 Analytical Chemistry

In analytical chemistry, this compound is utilized as a standard reference material for calibrating instruments and validating analytical methods due to its well-defined structure and properties. Its application ensures accuracy in quantitative analyses across different laboratories.

Case Studies

Mécanisme D'action

The mechanism of action of 2-(4-(Phenylthio)phenyl)acetic acid involves its interaction with specific molecular targets. The phenylthio group can interact with various enzymes and receptors, modulating their activity. The compound may also affect signaling pathways, leading to changes in cellular functions. Detailed studies are required to fully elucidate its mechanism of action.

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenylacetic acid: Lacks the phenylthio group, resulting in different chemical properties.

4-Bromothiophenol: Contains a bromine atom instead of the acetic acid moiety.

Sulfoxides and sulfones: Oxidized derivatives of 2-(4-(Phenylthio)phenyl)acetic acid.

Uniqueness

This compound is unique due to the presence of both a phenylthio group and an acetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Activité Biologique

2-(4-(Phenylthio)phenyl)acetic acid, also known as phenylthioacetic acid, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C14H12O2S. Its structure consists of a phenyl group attached to a thioether and an acetic acid moiety, which may contribute to its biological activities.

Antibacterial Properties

Recent studies indicate that phenylacetic acid derivatives exhibit significant antibacterial activity. For instance, phenylacetic acid (PAA), a compound closely related to this compound, has shown effectiveness against Agrobacterium tumefaciens, a pathogen responsible for root cancer in plants. The mechanism of action includes:

- Destruction of Cell Membrane Integrity : PAA disrupts the cell membrane, leading to leakage of cellular contents.

- Inhibition of Protein Synthesis : It significantly reduces protein synthesis in bacterial cells.

- Metabolic Disruption : Alters key metabolic pathways, affecting enzyme activity within the tricarboxylic acid cycle (TCA cycle) .

Anti-inflammatory Activity

Compounds similar to this compound have been noted for their anti-inflammatory properties. The inhibition of cyclooxygenase (COX) enzymes is a common mechanism through which these compounds exert their effects, reducing the production of pro-inflammatory mediators.

Case Studies and Experimental Data

-

Antibacterial Efficacy Study :

- A study evaluated the antibacterial effects of PAA against various strains, including A. tumefaciens T-37. The results indicated an IC50 value of 0.8038 mg/mL, demonstrating potent antibacterial activity .

- Scanning electron microscopy revealed structural damage to bacterial cells post-treatment with PAA.

- Enzymatic Activity Inhibition :

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

2-(4-phenylsulfanylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2S/c15-14(16)10-11-6-8-13(9-7-11)17-12-4-2-1-3-5-12/h1-9H,10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRDQKVBSLWBCFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC=C(C=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90285869 | |

| Record name | 2-(4-phenylsulfanylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90285869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6317-61-9 | |

| Record name | NSC43068 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43068 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-phenylsulfanylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90285869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.